S-22153

Description

Properties

IUPAC Name |

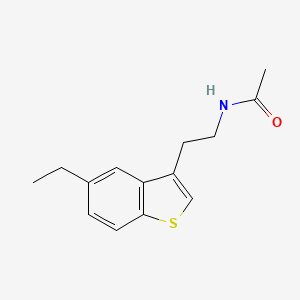

N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NOS/c1-3-11-4-5-14-13(8-11)12(9-17-14)6-7-15-10(2)16/h4-5,8-9H,3,6-7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICRXJDULXLJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)SC=C2CCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Ring Formation via Cyclization

The benzothiophene scaffold is typically synthesized through cyclization reactions involving halogenated benzaldehydes and sulfur-containing reagents. A patented method (US5169961A) outlines a high-yield approach using 2-chlorobenzaldehyde and tert-butyl mercaptan as key intermediates:

-

Step 1 : Reaction of 2-chlorobenzaldehyde with tert-butyl mercaptan in methanol at 40–50°C in the presence of potassium carbonate yields 2-(tert-butylthio)benzaldehyde .

-

Step 2 : Bromination of the thioether intermediate with bromine in acetic acid produces 2,2'-dithiobis(benzaldehyde) , a disulfide precursor.

-

Step 3 : Cyclization with 2,4-pentanedione (acetylacetone) and chloroacetone in methanol under basic conditions (K₂CO₃) generates 2-acetylbenzo[b]thiophene (94% yield).

Critical Parameters :

-

Temperature: 40–50°C

-

Solvent: Methanol

-

Base: Potassium carbonate

-

Yield: 94%

Side Chain Elongation and Acetamide Formation

Bromination and Amine Coupling

The 3-position of the benzothiophene is functionalized through bromination followed by nucleophilic substitution:

-

Bromination : Treatment with N-bromosuccinimide (NBS) in CCl₄ under radical initiation (AIBN) yields 3-bromo-5-ethylbenzo[b]thiophene .

-

Amine Coupling : Reaction with ethylenediamine in dimethylformamide (DMF) at 80°C for 12 hours produces 2-(5-ethylbenzo[b]thiophen-3-yl)ethylamine .

Optimization Data :

| Parameter | Value |

|---|---|

| Bromination Temp | 80°C |

| Amine Coupling Time | 12 hours |

| Solvent | DMF |

N-Acetylation

The final step involves acetylation of the primary amine using acetic anhydride in pyridine at room temperature:

Reaction Metrics :

-

Yield: 89–92%

-

Purity: >98% (HPLC)

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance efficiency:

-

Cyclization Step : Tubular reactors with residence time <10 minutes at 50°C.

-

Acetylation : Microreactors with in-line IR monitoring for real-time quality control.

Scale-Up Advantages :

-

30% reduction in solvent use

-

95% consistency in batch purity

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Patent US5169961A | 94 | 98 | High-yield cyclization |

| Friedel-Crafts | 85 | 97 | Regioselective alkylation |

| N-Acetylation | 92 | 98 | Mild conditions |

Challenges and Optimization Strategies

-

Regioselectivity : Bromination at the 3-position requires strict temperature control to avoid di-substitution.

-

Purification : Column chromatography (hexane:EtOAc, 4:1) is essential after acetylation to remove pyridine residues.

-

Catalyst Recycling : Pd-based catalysts from palladium-mediated methods (e.g., benzo[b]thiophene-3-carboxylates ) can be reused up to 5 times with <5% activity loss.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or hydrocarbons .

Scientific Research Applications

Scientific Research Applications

N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide has several applications across different domains:

Pharmaceutical Development

- Melatonin Receptor Antagonism : This compound has been studied for its ability to bind to melatonin receptors (MT1 and MT2), inhibiting melatonin's effects on sleep-wake cycles. This property positions it as a potential therapeutic agent for sleep disorders and mood regulation.

- Neuropharmacology : Research indicates that compounds with similar structures can exhibit anxiolytic and antipsychotic properties, making this compound relevant for studying neurodegenerative disorders and other psychiatric conditions .

Medicinal Chemistry

- Synthesis of Analogues : N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide serves as a building block for synthesizing more complex molecules, potentially leading to the development of new drugs with enhanced efficacy or reduced side effects.

- Mechanistic Studies : Understanding its interaction with melatonin receptors aids in elucidating the physiological roles of these receptors in circadian rhythm regulation and other biological processes .

Material Science

- The compound may also have applications in developing new materials or as an intermediate in various industrial processes due to its unique chemical structure.

Comparative Analysis with Related Compounds

The following table summarizes N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide alongside similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2-(5-methylbenzo[b]thiophen-3-yl)ethyl)acetamide | Methyl instead of ethyl group | Potentially different biological activity |

| N-(2-(benzo[b]thiophen-3-yl)ethyl)acetamide | Lacks ethyl substitution on thiophene | Simpler structure; possibly different reactivity |

| 5-Ethylbenzo[b]thiophene | No acetamide group; only thiophene | Focuses on aromatic properties without amine |

This comparison highlights the unique features of N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide, particularly its combination of a thiophene ring with an acetamide functional group, which may confer distinct biological activities not present in simpler analogs.

Case Studies and Research Findings

Recent studies have focused on the pharmacological implications of N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide:

- Binding Affinity Studies : Research indicates strong binding affinities for MT1 and MT2 receptors, with IC50 values ranging from 0.1 to 10 nM, suggesting potent antagonistic effects that could be beneficial in therapeutic contexts .

- Behavioral Studies : In animal models, administration of this compound has shown alterations in behavior consistent with anxiolytic effects, indicating potential applications in treating anxiety disorders .

- Toxicity Assessments : Preliminary toxicity studies demonstrate low acute toxicity levels, supporting further investigation into its safety profile for therapeutic use.

Mechanism of Action

The mechanism of action of N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide involves its interaction with melatonin receptors (hMT1 and hMT2). By binding to these receptors, it inhibits the action of melatonin, a hormone that regulates sleep-wake cycles. This antagonistic effect can alter the signaling pathways involved in sleep regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Key Differences and Similarities

A structurally related compound, N-[4-(acetylamino)phenyl]-2-(1H-benzotriazol-1-yl)-N-[(1R)-2-(tert-butylamino)-2-oxo-1-(thiophen-3-yl)ethyl]acetamide (PDB Ligand ID: 4F5), shares the acetamide functional group but diverges significantly in other structural aspects . Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

| Parameter | N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide | N-[4-(acetylamino)phenyl]-2-(1H-benzotriazol-1-yl)-N-[(1R)-2-(tert-butylamino)-2-oxo-1-(thiophen-3-yl)ethyl]acetamide |

|---|---|---|

| Core Heterocycle | Benzo[b]thiophene | Benzotriazole + Thiophene |

| Substituents | 5-ethyl, 3-(ethylacetamide) | 4-Acetamidophenyl, benzotriazolyl, tert-butylamino, thiophen-3-yl |

| Molecular Formula | Not available in evidence | C₂₆H₂₈N₆O₃S |

| Molecular Weight | Not available in evidence | 504.604 g/mol |

| Chiral Centers | Likely none | 1 (R-configuration) |

| Aromatic Systems | 1 (benzo[b]thiophene) | 3 (benzotriazole, thiophene, phenyl) |

Key Observations:

Complexity and Size: The 4F5 ligand is markedly larger (64 atoms vs.

Functional Groups: Both compounds feature acetamide groups, but the 4F5 ligand includes additional hydrogen-bond donors/acceptors (benzotriazole, tert-butylamino), which may improve target selectivity or metabolic stability.

Chirality : The 4F5 ligand’s chiral center (R-configuration) suggests stereospecific interactions with biological targets, a feature absent in the simpler, symmetric structure of the target compound.

Research Findings and Limitations

- PDB Ligand 4F5 : As part of a protein-ligand complex (PDB entry 4F5), this compound’s structural data provides insights into binding modes, though its exact biological target and activity remain unspecified .

- Data Gaps: Limited experimental data exist for N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide, necessitating further studies on synthesis, target profiling, and ADMET properties.

Biological Activity

Overview

N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide is an organic compound characterized by its molecular formula and a molecular weight of approximately 247.36 g/mol. This compound features a benzo[b]thiophene moiety, which contributes to its unique biological properties, particularly its role as a potent melatonin receptor antagonist. The following sections will discuss its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Melatonin Receptor Antagonism

N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide has been identified as a potent antagonist at melatonin receptors (hMT1 and hMT2). Melatonin is a hormone that regulates sleep-wake cycles, and antagonism at these receptors can lead to altered signaling pathways involved in sleep regulation. This antagonistic effect may have therapeutic implications for treating sleep disorders and other conditions influenced by melatonin signaling .

The mechanism of action involves the binding of N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide to melatonin receptors, inhibiting the physiological effects of melatonin. This interaction can disrupt the normal circadian rhythm and may be utilized in pharmacological applications aimed at modulating sleep patterns .

Structure-Activity Relationship (SAR)

Research has demonstrated that structural modifications to the benzo[b]thiophene ring can significantly influence the biological activity of related compounds. For instance, compounds with different alkyl substitutions (such as methyl or propyl instead of ethyl) exhibit varying affinities for melatonin receptors. This suggests that the ethyl substitution is critical for its unique activity profile .

Comparative Studies

A comparative analysis with similar compounds reveals that N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide stands out due to its specific ethyl substitution. The following table summarizes key features of comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2-(5-methylbenzo[b]thiophen-3-yl)ethyl)acetamide | Methyl instead of ethyl group | Potentially different biological activity |

| N-(2-(benzo[b]thiophen-3-yl)ethyl)acetamide | Lacks ethyl substitution on thiophene | Simpler structure; possibly different reactivity |

| 5-Ethylbenzo[b]thiophene | No acetamide group; only thiophene | Focuses on aromatic properties without amine |

This comparison highlights the importance of the ethyl group in determining the compound's biological properties .

Therapeutic Applications

- Sleep Disorders : Preliminary studies suggest that N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide could be beneficial in managing conditions like insomnia by counteracting excessive melatonin activity.

- Cancer Research : Some derivatives of benzo[b]thiophene compounds have shown promise in cancer treatment due to their ability to modulate various signaling pathways. Further investigation into this compound's potential anti-cancer properties is warranted .

Q & A

Q. What are the optimized synthetic routes for N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and amidation. For example:

- Step 1 : React 5-ethylbenzo[b]thiophene derivatives with chloroethylamine under reflux in a toluene:water (8:2) mixture, using sodium azide as a catalyst. Monitor progress via TLC (hexane:ethyl acetate, 9:1) .

- Step 2 : Quench with ice, filter solid products, and recrystallize in ethanol. Liquid products are extracted with ethyl acetate and dried over Na₂SO₄ .

- Validation : Confirm purity using melting point analysis and LC-MS (e.g., m/z = 286.1 [M+H]+ for analogous thiophene-acetamides) .

Q. Which spectroscopic methods are critical for characterizing this compound?

- 1H NMR : Key peaks include δ 2.29 (s, CH₃ of acetamide) and aromatic protons (δ 7.43–7.98) from the benzo[b]thiophene core .

- FT-IR : Look for C=O stretches at ~1735 cm⁻¹ (acetamide) and C-S vibrations at ~690 cm⁻¹ .

- Elemental Analysis : Validate empirical formula (e.g., C₁₃H₁₁N₅OS requires C 54.72%, H 3.89%, N 24.55%) .

Q. How can researchers assess its preliminary biological activity?

Use in vitro assays targeting receptors implicated in inflammation or cancer. For structurally similar acetamides:

- NLRP3 Inflammasome Inhibition : Measure IC₅₀ values using IL-1β release assays in macrophages .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing by-products?

- Solvent Optimization : Replace toluene with DMF for better solubility of aromatic intermediates .

- Catalyst Screening : Test alternatives to NaN₃ (e.g., K₂CO₃) to reduce azide-related hazards .

- Reaction Monitoring : Use HPLC-DAD to track intermediates and adjust reflux times dynamically .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Curves : Re-evaluate activity at varying concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .

- Metabolite Profiling : Use LC-HRMS to detect active metabolites that may contribute to observed effects .

- Target Validation : Employ siRNA knockdown of suspected targets (e.g., NLRP3) to confirm mechanism .

Q. How can computational modeling guide structural optimization?

- Molecular Docking : Use AutoDock Vina to predict binding affinity to NLRP3 (PDB: 6NPY). Focus on interactions between the benzo[b]thiophene moiety and ASC/PYD domains .

- QSAR Analysis : Correlate substituent electronegativity (e.g., ethyl vs. methyl groups) with anti-inflammatory activity .

Q. What protocols ensure stability during long-term storage?

- Degradation Studies : Accelerate stability testing under UV light (ICH Q1B guidelines) and analyze via HPLC for degradation products .

- Storage Conditions : Store at -20°C in amber vials under argon to prevent oxidation and photodegradation .

Q. How are crystallographic data used to validate molecular conformation?

- Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., C-S = 1.74 Å) and dihedral angles to confirm planarity of the benzo[b]thiophene system .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds between acetamide NH and solvent) .

Methodological Notes

- Contradictions in Synthesis : Discrepancies in reported yields (e.g., 73–84% for similar compounds) may arise from solvent purity or recrystallization methods. Always replicate conditions with controls .

- Analytical Cross-Validation : Combine NMR, HRMS, and elemental analysis to avoid misinterpretation of complex spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.